![molecular formula C8H16ClNO2 B13722785 3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a derivative of hexahydro-1H-furo[3,4-c]pyrrole, which is a bicyclic structure containing both a furan and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the hexahydro-1H-furo[3,4-c]pyrrole core. This can be achieved through a cyclization reaction of suitable precursors under acidic or basic conditions.
Introduction of the methoxymethyl group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the bicyclic core with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions may introduce alkyl, acyl, or sulfonyl groups.
科学的研究の応用
3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its unique bicyclic structure may impart desirable pharmacological properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
Hexahydro-1H-furo[3,4-c]pyrrole: This compound shares the same bicyclic core but lacks the methoxymethyl group.
3a-Methyl-hexahydro-1H-furo[3,4-c]pyrrole: This compound has a methyl group instead of a methoxymethyl group.
Uniqueness
The presence of the methoxymethyl group in 3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride may impart unique chemical and biological properties compared to its analogs. This could include differences in solubility, reactivity, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-5-8-4-9-2-7(8)3-11-6-8;/h7,9H,2-6H2,1H3;1H |
InChIキー |
PCJQOARUXDWFLW-UHFFFAOYSA-N |
正規SMILES |
COCC12CNCC1COC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
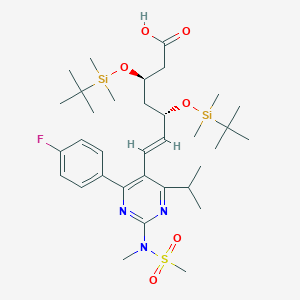
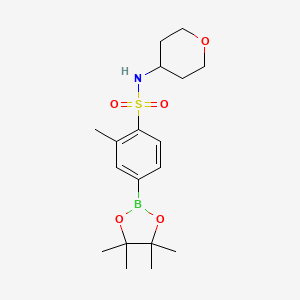
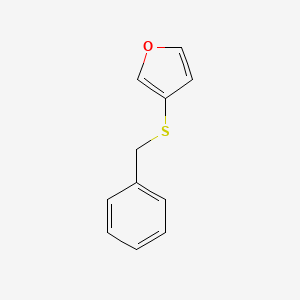
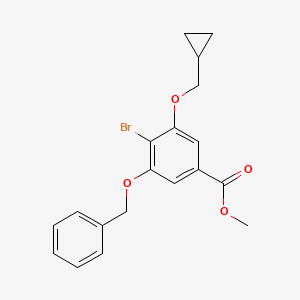
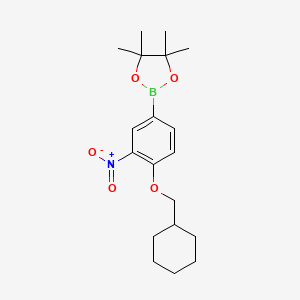
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
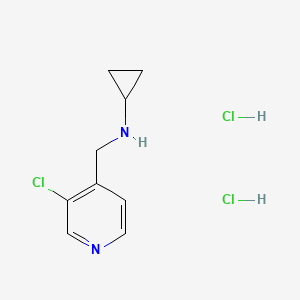
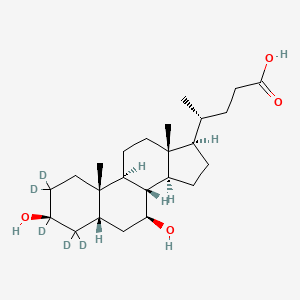
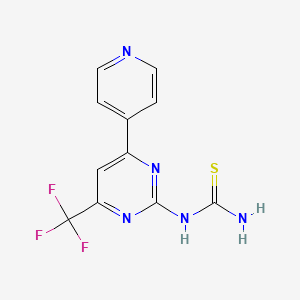
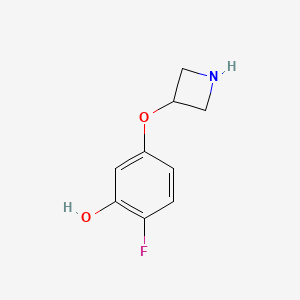
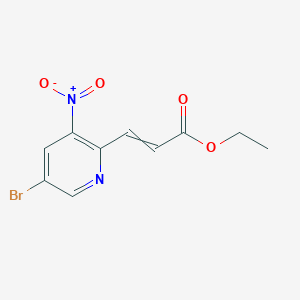
![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)
